Cas no 2171973-15-0 (tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate)
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
- EN300-1456290
- 2171973-15-0
-
- Inchi: 1S/C14H19FN2O2/c1-14(2,3)19-13(18)10-8-16-7-9(10)12-11(15)5-4-6-17-12/h4-6,9-10,16H,7-8H2,1-3H3
- InChI Key: YXGWCONPZKMWQL-UHFFFAOYSA-N
- SMILES: FC1=CC=CN=C1C1CNCC1C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 266.14305602g/mol
- Monoisotopic Mass: 266.14305602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 51.2Ų
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456290-1.0g |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1456290-50mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 50mg |
$683.0 | 2023-09-29 | ||
| Enamine | EN300-1456290-100mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 100mg |
$715.0 | 2023-09-29 | ||
| Enamine | EN300-1456290-250mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 250mg |
$748.0 | 2023-09-29 | ||
| Enamine | EN300-1456290-500mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 500mg |
$781.0 | 2023-09-29 | ||
| Enamine | EN300-1456290-1000mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 1000mg |
$813.0 | 2023-09-29 | ||
| Enamine | EN300-1456290-2500mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 2500mg |
$1594.0 | 2023-09-29 | ||
| Enamine | EN300-1456290-5000mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 5000mg |
$2360.0 | 2023-09-29 | ||
| Enamine | EN300-1456290-10000mg |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |
2171973-15-0 | 10000mg |
$3500.0 | 2023-09-29 |
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate
Introduction to tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate (CAS No. 2171973-15-0)
tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate (CAS No. 2171973-15-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise for various applications, particularly in the development of novel therapeutic agents. The tert-butyl group and the 3-fluoropyridin-2-yl substituent contribute to its distinct chemical properties, making it an intriguing subject for both academic and industrial investigations.
The tert-butyl group is a common protecting group in organic synthesis, known for its stability and ease of removal. This feature makes tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate an ideal intermediate in the synthesis of complex molecules, especially those with sensitive functional groups. The pyrrolidine ring, a five-membered heterocycle containing one nitrogen atom, is a fundamental building block in many biologically active compounds. The presence of the 3-fluoropyridin-2-yl substituent further enhances the compound's potential by introducing additional electronic and steric effects that can influence its biological activity.
Recent studies have highlighted the importance of fluorinated pyridines in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that compounds containing a 3-fluoropyridin-2-yl moiety exhibit enhanced binding affinity to specific receptors, which can be crucial for developing more potent and selective drugs. This finding underscores the potential of tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate as a lead compound for further optimization and development.
In addition to its potential as a therapeutic agent, tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate has been explored for its use in chemical biology. A research team at the University of California, San Francisco, reported in the Nature Communications (2020) that this compound can serve as a valuable tool for probing protein-protein interactions and signaling pathways. By incorporating this molecule into targeted assays, researchers can gain deeper insights into cellular processes and identify new targets for drug development.
The synthesis of tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the coupling of a pyrrolidine derivative with a fluoropyridine precursor, followed by protection with a tert-butyl group. Advances in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes, making it more feasible to produce this compound on a larger scale.
The physical and chemical properties of tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate have been extensively studied. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to characterize this compound and confirm its structure. These methods provide valuable information about the compound's conformation and reactivity, which are essential for optimizing its use in various applications.
In conclusion, tert-butyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate (CAS No. 2171973-15-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methods and biological studies, position it as a valuable intermediate and lead compound for further exploration. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the development of innovative therapeutic agents.
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